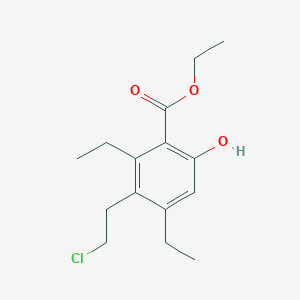
Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid core substituted with a 2-chloroethyl group, two ethyl groups, and a hydroxyl group, all esterified with an ethyl group. Its molecular formula is C15H21ClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester typically involves multiple steps. One common method is the esterification of the corresponding benzoic acid derivative with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The presence of the 2-chloroethyl group may also enable alkylation reactions with nucleophilic sites in biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, ethyl ester: Lacks the 2-chloroethyl and hydroxyl groups.
Benzoic acid, 2-(2-chlorophenoxy)ethyl ester: Contains a chlorophenoxy group instead of the 2-chloroethyl group.
Benzoic acid, 3-(2-chloroethyl)-6-hydroxy-2-methyl-, ethyl ester: Similar structure but with a methyl group instead of the ethyl groups.
Uniqueness
Benzoic acid, 3-(2-chloroethyl)-2,4-diethyl-6-hydroxy-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the 2-chloroethyl group, two ethyl groups, and a hydroxyl group makes it a versatile compound for various applications.
Properties
CAS No. |
824948-37-0 |
|---|---|
Molecular Formula |
C15H21ClO3 |
Molecular Weight |
284.78 g/mol |
IUPAC Name |
ethyl 3-(2-chloroethyl)-2,4-diethyl-6-hydroxybenzoate |
InChI |
InChI=1S/C15H21ClO3/c1-4-10-9-13(17)14(15(18)19-6-3)11(5-2)12(10)7-8-16/h9,17H,4-8H2,1-3H3 |
InChI Key |
SPODJVYXMKYMDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1CCCl)CC)C(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















